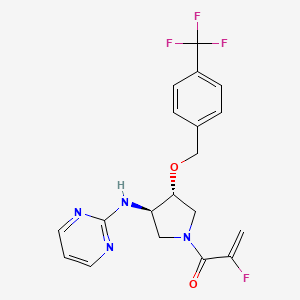

MYF-03-176

Beschreibung

Eigenschaften

Molekularformel |

C19H18F4N4O2 |

|---|---|

Molekulargewicht |

410.4 g/mol |

IUPAC-Name |

2-fluoro-1-[(3R,4R)-3-(pyrimidin-2-ylamino)-4-[[4-(trifluoromethyl)phenyl]methoxy]pyrrolidin-1-yl]prop-2-en-1-one |

InChI |

InChI=1S/C19H18F4N4O2/c1-12(20)17(28)27-9-15(26-18-24-7-2-8-25-18)16(10-27)29-11-13-3-5-14(6-4-13)19(21,22)23/h2-8,15-16H,1,9-11H2,(H,24,25,26)/t15-,16-/m1/s1 |

InChI-Schlüssel |

KVAWNRUJSYWYJX-HZPDHXFCSA-N |

Isomerische SMILES |

C=C(C(=O)N1C[C@H]([C@@H](C1)OCC2=CC=C(C=C2)C(F)(F)F)NC3=NC=CC=N3)F |

Kanonische SMILES |

C=C(C(=O)N1CC(C(C1)OCC2=CC=C(C=C2)C(F)(F)F)NC3=NC=CC=N3)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Role of MYF-03-176 in the Hippo Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell fate. Its dysregulation is frequently implicated in the development and progression of various cancers. A key downstream effector of this pathway is the transcriptional coactivator Yes-associated protein (YAP) and its paralog, transcriptional coactivator with PDZ-binding motif (TAZ), which associate with the TEA domain (TEAD) family of transcription factors to drive the expression of pro-proliferative and anti-apoptotic genes. The YAP/TAZ-TEAD complex has emerged as a compelling therapeutic target for cancers with aberrant Hippo signaling. MYF-03-176 is a potent, orally bioavailable, covalent inhibitor of TEAD that disrupts the YAP-TEAD interaction, leading to the suppression of TEAD-dependent transcription and subsequent anti-tumor effects. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to the Hippo Signaling Pathway and the Role of YAP/TAZ-TEAD

The Hippo signaling pathway is a complex network of proteins that primarily functions to control organ size by regulating cell proliferation and apoptosis. In mammals, the core of the pathway consists of a kinase cascade involving the sterile 20-like kinases 1/2 (MST1/2) and the large tumor suppressor kinases 1/2 (LATS1/2). When the Hippo pathway is active, typically in response to signals such as high cell density, MST1/2 phosphorylate and activate LATS1/2. Activated LATS1/2, in turn, phosphorylate the transcriptional coactivators YAP and TAZ. This phosphorylation event leads to the cytoplasmic sequestration and subsequent degradation of YAP/TAZ, preventing their interaction with the TEAD family of transcription factors (TEAD1-4) in the nucleus.

Conversely, when the Hippo pathway is inactive, unphosphorylated YAP and TAZ translocate to the nucleus, where they bind to TEADs. The resulting YAP/TAZ-TEAD complex acts as a transcriptional activator, promoting the expression of genes that drive cell proliferation and inhibit apoptosis, such as Connective Tissue Growth Factor (CTGF) and Cysteine-Rich Angiogenic Inducer 61 (CYR61). In many cancers, particularly those with mutations in upstream Hippo pathway components like Neurofibromin 2 (NF2), the pathway is inactivated, leading to the constitutive nuclear localization and activity of YAP/TAZ, which drives tumorigenesis.

This compound: A Covalent Inhibitor of TEAD

This compound is a small molecule inhibitor designed to covalently bind to a conserved cysteine residue within the palmitate-binding pocket of TEAD transcription factors. This covalent modification allosterically disrupts the interaction between TEAD and its coactivators YAP and TAZ, thereby inhibiting TEAD-dependent gene transcription. As an orally active and potent pan-TEAD inhibitor, this compound has demonstrated significant anti-tumor efficacy in preclinical models of cancers with defective Hippo signaling, such as malignant pleural mesothelioma (MPM).

Mechanism of Action

The primary mechanism of action of this compound is the covalent disruption of the YAP-TEAD protein-protein interaction. By targeting the TEAD palmitate pocket, this compound prevents the association of YAP/TAZ, which is essential for the transcriptional activation of downstream target genes. This leads to the downregulation of pro-proliferative and anti-apoptotic genes and, in sensitive cancer cells, the upregulation of pro-apoptotic genes like BMF (Bcl-2-modifying factor).

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Potency of this compound

| Assay | Cell Line | Parameter | Value (nM) |

| TEAD Transcriptional Activity | NCI-H226 | IC50 | 11[1] |

| Cell Growth Inhibition | NCI-H226 | IC50 | 9[1] |

| TEAD1 Inhibition | - | IC50 | 47[1] |

| TEAD3 Inhibition | - | IC50 | 32[1] |

| TEAD4 Inhibition | - | IC50 | 71[1] |

Table 2: In Vivo Efficacy of this compound in Mesothelioma Xenograft Model

| Animal Model | Cell Line | Treatment | Dosing Schedule | Outcome |

| Mouse Xenograft | NCI-H226 | This compound (30 mg/kg, p.o.) | Twice daily for 28 days | Strong antitumor effect[1] |

| Mouse Xenograft | NCI-H226 | This compound (75 mg/kg, p.o.) | Twice daily for 28 days | Strong antitumor effect[1] |

Table 3: Effect of this compound on YAP Target Gene Expression

| Cell Line | Treatment | Gene | Regulation |

| NCI-H226 | This compound (20-500 nM, 24h) | CTGF | Downregulation[1] |

| NCI-H226 | This compound (20-500 nM, 24h) | CYR61 | Downregulation[1] |

| NCI-H226 | This compound (20-500 nM, 24h) | ANKRD1 | Downregulation[1] |

| NCI-H226 | This compound (20-500 nM, 24h) | BMF | Upregulation[1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

TEAD Luciferase Reporter Assay

This assay is used to measure the transcriptional activity of TEAD in response to treatment with this compound.

Materials:

-

NCI-H226 cells stably expressing a TEAD-responsive luciferase reporter construct

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

This compound

-

96-well white, clear-bottom tissue culture plates

-

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega)

-

Luminometer

Protocol:

-

Seed NCI-H226 TEAD-reporter cells in 96-well plates at a density of 1 x 104 cells/well.

-

Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (DMSO).

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

After incubation, equilibrate the plate and the luciferase assay reagent to room temperature.

-

Add 100 µL of luciferase assay reagent to each well.

-

Mix well by gentle shaking for 2 minutes to induce cell lysis.

-

Measure the luminescence using a luminometer.

-

Calculate the IC50 value by plotting the luminescence signal against the logarithm of the compound concentration.

Cell Viability Assay (MTS Assay)

This assay determines the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

NCI-H226 cells

-

RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

-

This compound

-

96-well tissue culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

-

Spectrophotometer

Protocol:

-

Seed NCI-H226 cells in 96-well plates at a density of 2,000 cells/well.

-

Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (DMSO).

-

Incubate the plates for 5 days at 37°C in a 5% CO2 incubator.

-

After incubation, add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C in a 5% CO2 incubator.

-

Measure the absorbance at 490 nm using a spectrophotometer.

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

In Vivo Xenograft Mouse Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Female athymic nude mice (4-6 weeks old)

-

NCI-H226 cells

-

Matrigel

-

This compound formulated for oral administration

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously inject 5 x 106 NCI-H226 cells mixed with Matrigel into the flank of each mouse.

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a palpable size (e.g., ~100-200 mm3), randomize the mice into treatment and control groups.

-

Administer this compound orally at the desired dose (e.g., 30 or 75 mg/kg) twice daily. The control group receives the vehicle.

-

Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width2)/2.

-

Continue treatment for the specified duration (e.g., 28 days).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Gene Expression Analysis (Quantitative PCR)

This method is used to quantify the changes in the expression of YAP/TAZ-TEAD target genes following treatment with this compound.

Materials:

-

NCI-H226 cells

-

This compound

-

6-well tissue culture plates

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)

-

qPCR master mix (e.g., SsoAdvanced™ Universal SYBR® Green Supermix, Bio-Rad)

-

Primers for target genes (CTGF, CYR61, ANKRD1, BMF) and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Protocol:

-

Seed NCI-H226 cells in 6-well plates.

-

Treat cells with this compound (20-500 nM) or vehicle for 24 hours.

-

Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.

-

Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

-

Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control.

Conclusion

This compound represents a promising therapeutic agent for cancers driven by the dysregulation of the Hippo signaling pathway. Its covalent mechanism of action, leading to the disruption of the YAP/TAZ-TEAD interaction, provides a targeted approach to inhibit the oncogenic functions of this pathway. The data presented in this technical guide highlight the potent in vitro and in vivo activity of this compound in malignant pleural mesothelioma models. The detailed experimental protocols provided herein offer a valuable resource for researchers and drug development professionals seeking to further investigate the therapeutic potential of TEAD inhibitors in oncology. Further research is warranted to explore the full clinical potential of this compound and similar compounds in a broader range of cancer types.

References

The Disruption of YAP-TEAD Association by MYF-03-176: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development and progression of various cancers. The transcriptional coactivator Yes-associated protein (YAP) and its paralog TAZ are the primary downstream effectors of this pathway. When the Hippo pathway is inactive, YAP/TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors, driving the expression of genes that promote cell growth and inhibit apoptosis. The interaction between YAP and TEAD is therefore a key node for therapeutic intervention in cancers with aberrant Hippo signaling.

MYF-03-176 is a potent and orally bioavailable small molecule inhibitor that targets the YAP-TEAD protein-protein interaction.[1][2] This technical guide provides a comprehensive overview of the effects of this compound on the YAP-TEAD association, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Quantitative Data Summary

This compound has been demonstrated to be a potent inhibitor of TEAD transcriptional activity and cell proliferation in cancer cell lines with dysregulated Hippo signaling. The following table summarizes the key quantitative metrics of its efficacy.

| Parameter | Cell Line | Value (nM) | Reference |

| TEAD Transcriptional Activity (IC50) | NCI-H226 | 11 | [1][2][3] |

| TEAD1 Binding Affinity (IC50) | - | 47 | [3] |

| TEAD3 Binding Affinity (IC50) | - | 32 | [3] |

| TEAD4 Binding Affinity (IC50) | - | 71 | [3] |

| Antiproliferative Effect (IC50) | NCI-H226 | 9 | [1][3] |

Mechanism of Action

This compound is an analog of MYF-03-69 and acts as a pan-TEAD inhibitor.[1] Its mechanism of action involves covalent binding to a conserved cysteine residue within the central palmitate-binding pocket of TEAD proteins. This covalent modification allosterically disrupts the interaction between TEAD and YAP, thereby inhibiting the transcription of YAP-TEAD target genes.[4][5][6] This leads to the downregulation of pro-proliferative and anti-apoptotic genes such as CTGF, CYR61, and ANKRD1, and the upregulation of pro-apoptotic genes like BMF.[1][3]

Signaling Pathway and Inhibitor Action

The following diagram illustrates the canonical Hippo signaling pathway and the point of intervention for this compound.

Caption: The Hippo signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the effect of this compound on the YAP-TEAD association.

TEAD Luciferase Reporter Assay

This assay measures the transcriptional activity of the TEAD family of transcription factors.

1. Cell Culture and Transfection:

- Culture NCI-H226 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

- Seed 2 x 10^4 cells per well in a 96-well plate.

- After 24 hours, transfect the cells with a TEAD-responsive luciferase reporter plasmid (e.g., pGL4.48[luc2P/TEAD-RE/Hygro]) and a constitutively active Renilla luciferase plasmid (e.g., pRL-TK) for normalization using a suitable transfection reagent according to the manufacturer's instructions.

2. Compound Treatment:

- 24 hours post-transfection, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control.

3. Luciferase Activity Measurement:

- After 48-72 hours of incubation with the compound, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

- Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

- Calculate the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.

Antiproliferation Assay (MTT Assay)

This assay assesses the effect of this compound on the viability and proliferation of cancer cells.

1. Cell Seeding:

- Seed NCI-H226 cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.

- Allow the cells to adhere and grow for 24 hours.

2. Compound Treatment:

- Treat the cells with various concentrations of this compound or DMSO for 5 days.[3]

3. MTT Incubation and Formazan Solubilization:

- Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

- Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

4. Absorbance Measurement and Data Analysis:

- Measure the absorbance at 570 nm using a microplate reader.

- Calculate the percentage of cell viability relative to the DMSO-treated control cells.

- Determine the IC50 value from the dose-response curve.

Endogenous Co-Immunoprecipitation (Co-IP)

This technique is used to demonstrate the disruption of the endogenous YAP-TEAD protein complex by this compound.

1. Cell Lysis:

- Culture NCI-H226 cells to ~90% confluency in 10 cm dishes.

- Treat the cells with this compound or DMSO for 24 hours.

- Wash the cells with ice-cold PBS and lyse them in ice-cold IP lysis buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, 5% glycerol) supplemented with protease and phosphatase inhibitors.

2. Immunoprecipitation:

- Clarify the cell lysates by centrifugation.

- Incubate a portion of the supernatant with an anti-TEAD antibody (pan-TEAD) or a control IgG overnight at 4°C with gentle rotation.

- Add protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.

3. Washing and Elution:

- Wash the beads three to five times with IP lysis buffer.

- Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

4. Western Blotting:

- Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

- Probe the membrane with primary antibodies against YAP and TEAD.

- Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize the protein bands. A decrease in the amount of co-precipitated YAP in the this compound treated sample compared to the control indicates disruption of the YAP-TEAD interaction.

Experimental Workflow

The following diagram outlines the general workflow for characterizing the effect of a small molecule inhibitor like this compound on the YAP-TEAD protein-protein interaction.

Caption: A generalized workflow for the characterization of a YAP-TEAD inhibitor.

Conclusion

This compound is a potent and specific inhibitor of the YAP-TEAD interaction with demonstrated in vitro and cellular activity. Its mechanism of action, involving the allosteric disruption of this key transcriptional complex, provides a promising avenue for the development of targeted therapies for cancers driven by Hippo pathway dysregulation. The experimental protocols and data presented in this guide offer a framework for the continued investigation and development of this and similar compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling MYF-03-176: A Potent Covalent Inhibitor of TEAD Transcription Factors

A Technical Guide for Researchers and Drug Development Professionals

Introduction

MYF-03-176 is a novel, orally active, and irreversible pan-TEAD (TEA Domain) inhibitor that has demonstrated significant potential in the realm of oncology research. By covalently targeting the palmitate-binding pocket of TEAD transcription factors, this compound effectively disrupts the YAP/TAZ-TEAD protein-protein interaction, a critical nexus in the Hippo signaling pathway. Dysregulation of the Hippo pathway is a known driver in various malignancies, making TEAD an attractive therapeutic target. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, intended to support ongoing research and drug development efforts.

Chemical Structure and Physicochemical Properties

This compound is a small molecule with a distinct Y-shaped scaffold. Its chemical and physical characteristics are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₉H₁₈F₄N₄O₂ |

| Molecular Weight | 410.37 g/mol |

| CAS Number | 2857937-59-6 |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

Mechanism of Action: Covalent Inhibition of TEAD

This compound functions as a potent and irreversible inhibitor of all four TEAD isoforms (TEAD1-4). Its mechanism of action involves the formation of a covalent bond with a conserved cysteine residue within the central palmitate-binding pocket of the TEAD protein. This covalent modification sterically hinders the binding of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif), thereby abrogating TEAD-mediated gene transcription. The disruption of the YAP/TAZ-TEAD interaction leads to the downregulation of pro-proliferative and anti-apoptotic target genes, ultimately inhibiting cancer cell growth.

Figure 1. Simplified Hippo Signaling Pathway and the inhibitory action of this compound.

Biological Activity and Efficacy

In Vitro Activity

This compound demonstrates potent inhibition of TEAD transcriptional activity and the proliferation of cancer cells with a dysregulated Hippo pathway.

| Assay | Cell Line | IC₅₀ (nM) |

| TEAD Transcriptional Activity | NCI-H226 | 11 |

| Cell Growth Inhibition (5 days) | NCI-H226 | 9 |

| TEAD1 Inhibition | - | 47 |

| TEAD3 Inhibition | - | 32 |

| TEAD4 Inhibition | - | 71 |

Studies have shown that treatment with this compound leads to a significant downregulation of YAP target genes such as CTGF, CYR61, and ANKRD1, and an upregulation of the pro-apoptotic gene BMF in malignant pleural mesothelioma (MPM) cells.[1]

In Vivo Efficacy

Oral administration of this compound has shown strong anti-tumor efficacy in a human mesothelioma NCI-H226 cell-derived xenograft (CDX) mouse model.[1]

| Dosing Regimen | Outcome |

| 30-75 mg/kg, p.o., twice daily for 28 days | Significant tumor growth inhibition in the NCI-H226 CDX model. |

| 100 mg/kg, p.o., twice daily for 21 days | In combination with the KRAS G12C inhibitor AMG510, reduced tumor volumes in a SW1753 xenograft model.[1] |

Furthermore, this compound exhibits extraordinary synergistic effects when combined with KRAS G12C and KRAS G12D inhibitors in multiple cell lines, suggesting a promising combination therapy strategy.[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step process, with the final key step being the coupling of 2-fluoro-acrylic acid with a pyrrolidine intermediate. A detailed synthetic scheme has been described in the scientific literature.

Figure 2. Final coupling step in the synthesis of this compound.

TEAD Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of TEAD.

-

Cell Seeding: NCI-H226 cells stably expressing a TEAD-responsive luciferase reporter construct are seeded in 96-well plates.

-

Compound Treatment: Cells are treated with varying concentrations of this compound (e.g., 10⁻⁴ to 100 µM) for a specified duration (e.g., 72 hours).[1]

-

Lysis and Luciferase Measurement: Cells are lysed, and luciferase activity is measured using a luminometer.

-

Data Analysis: The IC₅₀ value is calculated by plotting the luciferase activity against the compound concentration.

Cell Proliferation Assay (NCI-H226)

This assay determines the effect of this compound on cancer cell growth.

-

Cell Seeding: NCI-H226 cells are seeded in 96-well plates.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0 to 10⁴ nM) for an extended period (e.g., 5 days).[1]

-

Viability Measurement: Cell viability is assessed using a standard method such as the CellTiter-Glo® luminescent cell viability assay.

-

Data Analysis: The IC₅₀ for cell growth inhibition is determined from the dose-response curve.

Figure 3. General workflow for in vitro characterization of this compound.

Conclusion

This compound is a promising, orally bioavailable, covalent pan-TEAD inhibitor with potent anti-cancer activity in preclinical models of Hippo-dysregulated cancers. Its well-defined mechanism of action, demonstrated in vitro and in vivo efficacy, and synergistic potential with other targeted therapies make it a valuable tool for cancer research and a strong candidate for further drug development. This guide provides a foundational understanding of this compound to aid researchers in their exploration of its therapeutic potential.

References

An In-Depth Technical Guide to the Pan-TEAD Inhibitor MYF-03-176: IC50 Values, Mechanism of Action, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pan-TEAD inhibitor MYF-03-176, focusing on its inhibitory activity against TEAD1, TEAD3, and TEAD4. The document details its IC50 values, the experimental methodologies for their determination, and the underlying signaling pathways.

Introduction to this compound and the Hippo-YAP/TEAD Pathway

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1] Its dysregulation is implicated in various cancers. The primary effectors of this pathway are the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ).[2][3] When the Hippo pathway is inactive, YAP/TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors (TEAD1-4), driving the expression of genes that promote cell growth and inhibit apoptosis.[1]

This compound is an orally active, covalent inhibitor of TEAD transcription factors.[4][5] It functions by disrupting the association between YAP and TEAD, thereby suppressing TEAD-dependent transcriptional activity.[5] This mechanism makes it a promising therapeutic agent for cancers with defective Hippo signaling.[4]

Quantitative Inhibitory Activity of this compound

This compound demonstrates potent inhibitory activity against multiple TEAD isoforms. The half-maximal inhibitory concentration (IC50) values for TEAD1, TEAD3, and TEAD4 are summarized in the table below.

| TEAD Isoform | This compound IC50 (nM) |

| TEAD1 | 47 |

| TEAD3 | 32 |

| TEAD4 | 71 |

Table 1: IC50 values of this compound for TEAD1, TEAD3, and TEAD4. The provided data indicates that this compound is a pan-TEAD inhibitor with nanomolar efficacy against these key isoforms.[4]

Experimental Protocols for IC50 Determination

The determination of IC50 values for TEAD inhibitors like this compound typically involves cell-based reporter assays or biochemical assays. A common method is the TEAD luciferase reporter assay.

3.1. TEAD Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of TEAD in response to an inhibitor.

Principle: A reporter gene, such as firefly luciferase, is placed under the control of a promoter containing multiple TEAD-binding sites (e.g., 8XGTIIC).[6] In cancer cell lines with a hyperactive YAP/TAZ-TEAD pathway (e.g., NCI-H226, a malignant pleural mesothelioma cell line with NF2 mutation), there is constitutive expression of the luciferase gene.[7] Inhibition of the YAP-TEAD interaction by a compound like this compound leads to a dose-dependent decrease in luciferase expression, which can be quantified by measuring luminescence.

Detailed Methodology:

-

Cell Line Maintenance: NCI-H226 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Reporter Lentivirus Transduction: NCI-H226 cells are transduced with a lentiviral vector carrying the TEAD-responsive luciferase reporter construct. Following transduction, cells are selected with an appropriate antibiotic (e.g., puromycin) to generate a stable reporter cell line.[8]

-

Assay Plate Preparation: The stable reporter cells are seeded into 96-well white, clear-bottom assay plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: this compound is serially diluted to various concentrations. The cell culture medium is replaced with fresh medium containing the different concentrations of the inhibitor. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The cells are incubated with the compound for a period of 48-72 hours to allow for changes in luciferase gene expression.[7]

-

Luminescence Measurement: After incubation, a luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System) is added to each well according to the manufacturer's instructions. The plate is incubated at room temperature for a short period to allow for cell lysis and the luciferase reaction to stabilize. The luminescence is then measured using a plate-reading luminometer.

-

Data Analysis: The relative light units (RLU) are plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.

3.2. Biochemical Assays (Alternative/Complementary Methods)

-

Fluorescence Polarization (FP) Assay: This assay directly measures the disruption of the YAP-TEAD protein-protein interaction. A fluorescently labeled peptide derived from YAP that binds to purified TEAD protein is used. In the absence of an inhibitor, the large YAP-TEAD complex tumbles slowly in solution, resulting in a high fluorescence polarization signal. When an inhibitor like this compound binds to TEAD and displaces the fluorescent peptide, the smaller, faster-tumbling peptide results in a lower polarization signal.[6][9]

-

Thermal Shift Assay (TSA): This method assesses the direct binding of an inhibitor to a TEAD protein. The principle is that the binding of a ligand increases the thermal stability of the protein. A fluorescent dye that binds to unfolded proteins is used. As the temperature is increased, the protein unfolds, the dye binds, and fluorescence increases. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. The shift in Tm in the presence of an inhibitor indicates direct binding.

Signaling Pathways and Experimental Workflows

4.1. The Hippo-YAP/TAZ-TEAD Signaling Pathway

The Hippo pathway is a complex kinase cascade that ultimately controls the localization and activity of YAP and TAZ.

Caption: The Hippo Signaling Pathway and the mechanism of action of this compound.

4.2. Experimental Workflow for IC50 Determination

The following diagram illustrates the logical flow of a typical luciferase reporter assay for determining the IC50 value of a TEAD inhibitor.

Caption: Workflow for TEAD inhibitor IC50 determination using a luciferase reporter assay.

Conclusion

This compound is a potent, orally bioavailable pan-TEAD inhibitor that effectively suppresses the transcriptional activity of TEAD1, TEAD3, and TEAD4 in the nanomolar range. The methodologies outlined in this guide, particularly the TEAD luciferase reporter assay, provide a robust framework for evaluating the efficacy of such inhibitors. The detailed understanding of its mechanism of action within the Hippo signaling pathway underscores its potential as a targeted therapy for cancers driven by YAP/TAZ-TEAD hyperactivity.

References

- 1. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ss.bjmu.edu.cn [ss.bjmu.edu.cn]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | YAP-TEAD inhibitor | Probechem Biochemicals [probechem.com]

- 6. Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Fluorescence polarization assay for the identification and evaluation of inhibitors at YAP–TEAD protein–protein interface 3 - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of MYF-03-176: A Covalent TEAD Inhibitor for Hippo Pathway Dysregulation

A Technical Guide for Researchers and Drug Development Professionals

Abstract

MYF-03-176 is a potent, orally bioavailable, and irreversible covalent inhibitor of the TEA Domain (TEAD) family of transcription factors.[1][2] Developed as a therapeutic candidate for cancers with dysregulated Hippo signaling, this compound targets a conserved cysteine within the palmitate-binding pocket of TEAD proteins, effectively disrupting the oncogenic YAP/TAZ-TEAD transcriptional complex. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and a summary of its pharmacological data.

Introduction: Targeting the Hippo-YAP/TAZ-TEAD Pathway

The Hippo signaling pathway is a critical regulator of tissue growth, cell proliferation, and apoptosis.[3] Its dysregulation, often characterized by the nuclear localization and activation of the transcriptional co-activators Yes-associated protein (YAP) and transcriptional coactivator with PDZ-binding motif (TAZ), is a key driver in a variety of human cancers.[3][4] In the nucleus, YAP and TAZ bind to the TEAD family of transcription factors (TEAD1-4) to drive the expression of genes that promote cell proliferation and inhibit apoptosis. Given their central role in oncogenesis, the disruption of the YAP/TAZ-TEAD interaction has emerged as a promising therapeutic strategy.[4][5]

This compound was developed to address this therapeutic need. It is a covalent inhibitor that irreversibly binds to TEAD, preventing its association with YAP and TAZ and thereby suppressing the downstream transcriptional signaling that drives cancer cell growth.[4]

Discovery and Optimization

This compound is the culmination of a structure-based drug design and optimization effort that began with a covalent fragment screening approach.[3][4] This process led to the identification of an initial hit compound, MYF-03-69, a potent covalent TEAD inhibitor.[6] While effective in vitro, further optimization was required to improve its in vivo pharmacokinetic properties.[7] Medicinal chemistry efforts focused on modifying the scaffold of MYF-03-69 led to the development of this compound, which demonstrated enhanced potency and oral bioavailability.[4][7]

The discovery workflow for this compound is outlined in the diagram below:

Caption: Workflow for the discovery and optimization of this compound.

Mechanism of Action

This compound exerts its therapeutic effect by covalently modifying a conserved cysteine residue within the central palmitate-binding pocket of TEAD proteins.[3][4] This pocket is crucial for the post-translational palmitoylation of TEAD, a modification that influences its interaction with YAP/TAZ. By irreversibly binding to this cysteine, this compound physically blocks the binding of YAP/TAZ, thereby inhibiting the formation of the active transcriptional complex. This leads to the downregulation of YAP/TAZ-TEAD target genes, such as CTGF and CYR61, and the upregulation of pro-apoptotic genes like BMF.[1][8]

The signaling pathway targeted by this compound is depicted below:

Caption: Mechanism of action of this compound in the Hippo signaling pathway.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Activity of this compound

| Assay | Cell Line / Target | IC50 | Reference |

| TEAD Transcriptional Activity | NCI-H226 | 11 nM | [1][8] |

| Cell Growth Inhibition | NCI-H226 | 9 nM | [8] |

| TEAD1 Inhibition | - | 47 nM | [1][8] |

| TEAD3 Inhibition | - | 32 nM | [1][8] |

| TEAD4 Inhibition | - | 71 nM | [1][8] |

Table 2: In Vivo Efficacy of this compound in NCI-H226 Xenograft Model

| Dose | Schedule | Outcome | Reference |

| 30 mg/kg | p.o., twice daily for 28 days | 54% average tumor regression | [8] |

| 75 mg/kg | p.o., twice daily for 28 days | 68% average tumor regression | [8] |

| 100 mg/kg | p.o., twice daily for 21 days | Reduced tumor volume (in combination with AMG510) | [8] |

Detailed Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process. A detailed schematic and step-by-step protocol can be found in the supplementary materials of the primary publication by Fan, M., et al. (2022).[4] A summary of the final step is provided below:

-

Step 6: Synthesis of 2-fluoro-1-((3R,4R)-3-(pyrimidin-2-ylamino)-4-(4-(trifluoromethyl)benzyloxy)pyrrolidin-1-yl)prop-2-en-1-one (this compound) : A mixture of the precursor compound 10 (200mg, 0.58 mmol), compound 11 (60mg, 0.69 mmol), HATU (256 mg, 0.69 mmol), and DIEA (224 mg, 1.74 mmol) in DMF (5 mL) is stirred at room temperature for 1 hour. The reaction mixture is then purified by HPLC to yield this compound.[4]

TEAD Luciferase Reporter Assay

This assay is used to measure the inhibition of TEAD transcriptional activity.

-

Cell Culture: NCI-H226 cells stably expressing a TEAD-responsive luciferase reporter construct are seeded in 96-well plates.

-

Compound Treatment: Cells are treated with a serial dilution of this compound for 72 hours.[4]

-

Lysis and Luminescence Reading: After treatment, cells are lysed, and luciferase activity is measured using a commercially available luciferase assay system according to the manufacturer's instructions.

-

Data Analysis: Luminescence signals are normalized to a vehicle control, and IC50 values are calculated using a non-linear regression model.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the effect of this compound on cancer cell proliferation.

-

Cell Seeding: NCI-H226 cells are seeded in 96-well opaque-walled plates and allowed to adhere overnight.

-

Compound Incubation: Cells are treated with various concentrations of this compound for 5 days.[8]

-

ATP Measurement: An equal volume of CellTiter-Glo® reagent is added to each well. The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis and then incubated at room temperature for 10 minutes to stabilize the luminescent signal.

-

Luminescence Detection: Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.

-

IC50 Calculation: Data is normalized to untreated cells, and IC50 values are determined.

NCI-H226 Xenograft Mouse Model

This in vivo model assesses the anti-tumor efficacy of this compound.

-

Cell Preparation: NCI-H226 cells are grown in culture, harvested, and resuspended in a 50% Matrigel solution at a concentration of 1 × 10⁶ cells per 150 µL.[9]

-

Tumor Implantation: The cell suspension is subcutaneously injected into the flank of athymic BALB/c nude mice.[9]

-

Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size. Mice are then randomized into vehicle and treatment groups. This compound is administered orally at the specified doses and schedule.[8]

-

Monitoring: Tumor volume and body weight are measured regularly throughout the study.

-

Endpoint Analysis: At the end of the study, tumors are excised and weighed. Tumor growth inhibition and regression are calculated.

The general workflow for a xenograft study is as follows:

Caption: General workflow for the NCI-H226 xenograft mouse model.

Conclusion

This compound is a promising preclinical candidate that effectively targets the dysregulated Hippo pathway in cancer. Its development through a rational, structure-based design approach has resulted in a potent and orally bioavailable covalent inhibitor of TEAD transcription factors. The robust in vitro and in vivo activity of this compound, particularly in malignant pleural mesothelioma models, underscores its therapeutic potential. Further investigation into its clinical efficacy is warranted.

References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 2. NCI-H226 Xenograft Model - Altogen Labs [altogenlabs.com]

- 3. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. promega.com [promega.com]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]

- 9. altogenlabs.com [altogenlabs.com]

The Function of MYF-03-176 in Malignant Pleural Mesothelioma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malignant pleural mesothelioma (MPM) is an aggressive malignancy with limited therapeutic options, often characterized by the dysregulation of the Hippo signaling pathway. This technical guide provides an in-depth overview of MYF-03-176, a potent and orally active small molecule inhibitor of the TEA Domain (TEAD) family of transcription factors, which are the final downstream effectors of the Hippo pathway. By targeting TEAD, this compound effectively suppresses the oncogenic functions of the transcriptional co-activators YAP and TAZ, which are hyperactivated in a significant subset of MPM tumors. This document details the mechanism of action of this compound, presents quantitative data on its efficacy in preclinical MPM models, and provides comprehensive experimental protocols for its investigation.

Introduction: The Hippo Pathway in Malignant Pleural Mesothelioma

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1] In many cancers, including a majority of MPM cases, this pathway is inactivated, often due to mutations in upstream components such as NF2 (Neurofibromin 2) and LATS2 (Large Tumor Suppressor Kinase 2).[2][3] This inactivation leads to the dephosphorylation and subsequent nuclear translocation of the transcriptional co-activators Yes-associated protein (YAP) and its paralog, transcriptional co-activator with PDZ-binding motif (TAZ).[2][4]

Once in the nucleus, YAP and TAZ associate with the TEAD family of transcription factors (TEAD1-4) to drive the expression of a battery of genes that promote cell proliferation, survival, and tumorigenesis.[2][4] Key among these target genes are CTGF (Connective Tissue Growth Factor) and CYR61 (Cysteine-rich angiogenic inducer 61). Given the central role of the YAP/TAZ-TEAD complex in driving MPM, its disruption has emerged as a promising therapeutic strategy.

This compound: A Covalent Inhibitor of TEAD

This compound is an orally bioavailable small molecule that acts as a pan-TEAD inhibitor.[3][5] It is an optimized analog of the covalent TEAD inhibitor MYF-03-69.[3] The mechanism of action of this compound involves the covalent modification of a conserved cysteine residue within the palmitate-binding pocket of TEAD proteins.[3] This modification disrupts the association between TEAD and YAP/TAZ, thereby inhibiting the transcription of their target genes.[3]

Quantitative Data on the Efficacy of this compound and its Precursors

The following tables summarize the quantitative data on the in vitro and in vivo efficacy of this compound and its closely related analog, MYF-03-69, in malignant pleural mesothelioma models.

Table 1: In Vitro Efficacy of this compound and Analogs in MPM Cell Lines

| Compound | Assay | Cell Line | IC50 (nM) | Reference |

| This compound | TEAD Transcriptional Activity | NCI-H226 | 11 | [5] |

| This compound | Cell Growth Inhibition (5 days) | NCI-H226 | 9 | [5] |

| This compound | TEAD1 Inhibition | - | 47 | [5] |

| This compound | TEAD3 Inhibition | - | 32 | [5] |

| This compound | TEAD4 Inhibition | - | 71 | [5] |

Table 2: In Vivo Efficacy of this compound in an MPM Xenograft Model

| Animal Model | Cell Line | Treatment | Dosage | Duration | Outcome | Reference |

| CDX Mouse Model | NCI-H226 | This compound (oral) | 30-75 mg/kg, twice daily | 28 days | Strong antitumor effect | [5] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Hippo signaling pathway and a general experimental workflow for evaluating the efficacy of this compound.

Caption: The Hippo Signaling Pathway and the Mechanism of Action of this compound.

Caption: General Experimental Workflow for Evaluating this compound.

Detailed Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on MPM cell lines in a 96-well format.

Materials:

-

MPM cell lines (e.g., NCI-H226, MSTO-211H)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding:

-

Trypsinize and count MPM cells.

-

Seed 5,000 cells per well in 100 µL of complete culture medium into an opaque-walled 96-well plate.

-

Include wells with medium only for background luminescence measurements.

-

Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium. A typical concentration range would be 0.1 nM to 10 µM.

-

Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Carefully add the compound dilutions or vehicle control to the appropriate wells.

-

Incubate for the desired treatment period (e.g., 5 days).

-

-

CellTiter-Glo® Assay:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence of each well using a luminometer.

-

-

Data Analysis:

-

Subtract the average background luminescence from all experimental values.

-

Normalize the data to the vehicle control wells.

-

Plot the normalized luminescence values against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

-

Western Blot Analysis of YAP/TEAD Target Genes

This protocol is for detecting the expression of CTGF and CYR61 in MPM cells following treatment with this compound.

Materials:

-

Treated and untreated MPM cell lysates

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Anti-CTGF antibody (e.g., Santa Cruz Biotechnology, sc-14939, 1:200 dilution)

-

Anti-CYR61 antibody (e.g., Proteintech, 26689-1-AP, 1:2000 dilution)

-

Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

-

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification:

-

Lyse cells in RIPA buffer with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (anti-CTGF, anti-CYR61, or loading control) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize the expression of CTGF and CYR61 to the loading control.

-

In Vivo Malignant Pleural Mesothelioma Xenograft Model

This protocol describes the establishment of a subcutaneous NCI-H226 xenograft model in nude mice.

Materials:

-

NCI-H226 cells

-

Athymic nude mice (4-6 weeks old)

-

Matrigel

-

Sterile PBS

-

Syringes and needles (27-30 gauge)

-

Calipers

Procedure:

-

Cell Preparation:

-

Culture NCI-H226 cells to 70-80% confluency.

-

Harvest cells and wash twice with sterile PBS.

-

Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.

-

-

Tumor Implantation:

-

Anesthetize the mice.

-

Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the flank of each mouse.

-

-

Tumor Monitoring and Treatment:

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 30-75 mg/kg) or vehicle control orally, twice daily.

-

Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (width² x length)/2.

-

Monitor animal body weight and overall health.

-

-

Endpoint and Analysis:

-

Continue treatment for the specified duration (e.g., 28 days) or until tumors reach a predetermined endpoint.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

-

Compare tumor growth rates between the treatment and control groups to assess the antitumor efficacy of this compound.

-

Conclusion

This compound represents a promising therapeutic agent for the treatment of malignant pleural mesothelioma with dysregulated Hippo signaling. Its targeted mechanism of action, potent in vitro and in vivo efficacy, and oral bioavailability make it a strong candidate for further clinical development. The experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and other TEAD inhibitors in MPM and other cancers driven by YAP/TAZ hyperactivation.

References

- 1. Hippo signaling pathway - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The history and regulatory mechanism of the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

The Potent TEAD Inhibitor MYF-03-176: A Technical Overview of its Impact on YAP Target Genes CTGF and CYR61

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of MYF-03-176, a potent and orally bioavailable small molecule inhibitor of the TEA Domain (TEAD) family of transcription factors. A key focus is its mechanism of action and subsequent impact on the expression of critical Yes-associated protein (YAP) target genes, namely Connective Tissue Growth Factor (CTGF) and Cysteine-rich angiogenic protein 61 (CYR61). Dysregulation of the Hippo signaling pathway, leading to the activation of the transcriptional coactivator YAP and its association with TEAD, is a known driver in various cancers. This document collates available quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying biological processes to serve as a comprehensive resource for professionals in the field.

Core Mechanism of Action: Disruption of the YAP-TEAD Interaction

This compound functions as a covalent inhibitor that targets the palmitate-binding pocket of TEAD transcription factors.[1] This covalent modification disrupts the critical interaction between TEAD and its coactivator YAP.[1][2] The YAP-TEAD complex is a key transcriptional regulator of the Hippo pathway; by preventing its formation, this compound effectively suppresses the transcriptional activity driven by this complex.[1][3] This leads to a significant downregulation of canonical YAP target genes, including CTGF and CYR61, which are involved in cell proliferation, adhesion, and migration.[4][5][6]

Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data regarding the efficacy of this compound in inhibiting TEAD transcriptional activity and cell growth, as well as its specific impact on the expression of YAP target genes.

Table 1: Inhibitory Activity of this compound

| Parameter | Cell Line | Value | Reference |

| TEAD Transcriptional Activity IC50 | NCI-H226 | 11 nM | [4][5][7] |

| TEAD1 IC50 | - | 47 nM | [7] |

| TEAD3 IC50 | - | 32 nM | [7] |

| TEAD4 IC50 | - | 71 nM | [7] |

| Cell Growth Inhibition IC50 (5 days) | NCI-H226 | 9 nM | [7] |

Table 2: Effect of this compound on YAP Target Gene Expression

| Gene Target | Cell Line | Concentration Range | Observation | Reference |

| CTGF | NCI-H226 | 20-500 nM (24 h) | Significant downregulation | [4][7] |

| CYR61 | NCI-H226 | 20-500 nM (24 h) | Significant downregulation | [4][7] |

| ANKRD1 | NCI-H226 | 20-500 nM (24 h) | Significant downregulation | [4][7] |

| BMF | NCI-H226 | 20-500 nM (24 h) | Upregulation | [4][7] |

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the Hippo signaling pathway and the point of intervention for this compound.

Caption: Hippo Signaling Pathway and this compound Inhibition.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagents.

TEAD Transcriptional Activity Assay (Luciferase Reporter Assay)

This assay is used to quantify the inhibitory effect of this compound on TEAD-mediated gene transcription.

1. Cell Line:

2. Procedure:

-

Seed the stably transfected NCI-H226 cells in appropriate well plates.

-

Allow cells to adhere overnight.

-

Treat the cells with a serial dilution of this compound (e.g., 10⁻⁴ to 100 µM) for 72 hours.[7]

-

Following treatment, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the specific luciferase assay system.

-

Normalize the luciferase signal to a control (e.g., total protein concentration or a co-transfected control reporter).

-

Calculate the IC50 value by plotting the normalized luciferase activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Gene Expression Analysis (Quantitative Real-Time PCR)

This method is employed to measure the changes in mRNA levels of YAP target genes, such as CTGF and CYR61, following treatment with this compound.

1. Cell Culture and Treatment:

-

Culture NCI-H226 cells in appropriate media and conditions.

-

Treat cells with this compound at various concentrations (e.g., 20-500 nM) for a specified duration (e.g., 24 hours).[7] Include a vehicle-treated control group.

2. RNA Extraction and cDNA Synthesis:

-

Harvest the cells and extract total RNA using a suitable RNA isolation kit.

-

Assess the quality and quantity of the extracted RNA.

-

Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

3. Quantitative PCR (qPCR):

-

Perform qPCR using a real-time PCR system with specific primers for CTGF, CYR61, and a housekeeping gene (for normalization, e.g., GAPDH or ACTB).

-

Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in the this compound-treated samples compared to the vehicle-treated controls.

Experimental Workflow Diagram

The following diagram outlines the general workflow for assessing the impact of this compound on YAP target gene expression.

References

- 1. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | YAP-TEAD inhibitor | Probechem Biochemicals [probechem.com]

- 3. mdpi.com [mdpi.com]

- 4. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. The HIPPO Transducer YAP and Its Targets CTGF and Cyr61 Drive a Paracrine Signalling in Cold Atmospheric Plasma-Mediated Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for MYF-03-176 in In-Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

MYF-03-176 is a potent and orally bioavailable small molecule inhibitor of the TEA Domain (TEAD) family of transcription factors.[1] It functions by covalently binding to a conserved cysteine in the palmitate-binding pocket of TEAD proteins, thereby disrupting the interaction between TEAD and its co-activator, Yes-associated protein (YAP).[2][3][4] This disruption leads to the suppression of TEAD-YAP transcriptional activity, which is often dysregulated in cancers with a defective Hippo signaling pathway.[2][3][4] These application notes provide detailed protocols for utilizing this compound in various in-vitro cell culture experiments to study its effects on cancer cell lines.

Mechanism of Action

This compound is an irreversible inhibitor that targets the palmitoylation pocket of TEAD transcription factors.[2][3] The Hippo signaling pathway is a key regulator of organ size and cell proliferation.[5] When the pathway is active, it phosphorylates and inactivates the transcriptional co-activator YAP, leading to its cytoplasmic retention and degradation.[1][6] In cancers with a defective Hippo pathway, YAP translocates to the nucleus and binds to TEAD, driving the expression of genes that promote cell proliferation and survival.[2][3][6] this compound prevents this interaction, thereby inhibiting the oncogenic functions of the YAP-TEAD complex.[2][3]

Diagram of the Hippo Signaling Pathway and this compound Mechanism of Action

Caption: The Hippo signaling pathway and the inhibitory mechanism of this compound on the YAP-TEAD complex.

Quantitative Data Summary

The following tables summarize the in-vitro activity of this compound from published studies.

Table 1: IC50 Values of this compound

| Parameter | Cell Line | IC50 (nM) | Reference |

| TEAD Transcriptional Activity | NCI-H226 | 11 | [7] |

| Cell Growth Inhibition | NCI-H226 | 9 | [1] |

| TEAD1 Inhibition | - | 47 | |

| TEAD3 Inhibition | - | 32 | |

| TEAD4 Inhibition | - | 71 |

Table 2: Effect of this compound on Gene Expression in NCI-H226 cells

| Gene | Effect | Treatment Conditions | Reference |

| CTGF | Downregulation | 20-500 nM, 24h | |

| CYR61 | Downregulation | 20-500 nM, 24h | |

| ANKRD1 | Downregulation | 20-500 nM, 24h | |

| BMF | Upregulation | 20-500 nM, 24h |

Experimental Protocols

The following are detailed protocols for key in-vitro experiments to assess the efficacy of this compound.

Experimental Workflow Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Counting & Health Analysis [sigmaaldrich.com]

- 4. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The history and regulatory mechanism of the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

Application Notes and Protocols for MYF-03-176 in In-Vivo Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

MYF-03-176 is a potent and orally bioavailable covalent inhibitor of the TEA Domain (TEAD) family of transcription factors.[1] By irreversibly binding to a conserved cysteine in the palmitate-binding pocket of TEAD, this compound effectively disrupts the interaction between TEAD and its co-activator, Yes-associated protein (YAP).[2][3] This disruption leads to the suppression of TEAD-dependent transcription, which is often hyperactivated in cancers with mutations in the Hippo signaling pathway, such as malignant pleural mesothelioma (MPM).[1][2] Preclinical studies have demonstrated significant anti-tumor efficacy of this compound in various mouse xenograft models.[1][2]

These application notes provide recommended dosages and detailed protocols for the use of this compound in in-vivo mouse xenograft studies, based on existing preclinical data.

Quantitative Data Summary

The following tables summarize the recommended dosages and key parameters from published in-vivo studies using this compound in mouse xenograft models.

Table 1: Recommended Dosage of this compound in Mouse Xenograft Models

| Xenograft Model | Cell Line | Mouse Strain | Dosage | Administration Route | Dosing Schedule | Duration |

| Malignant Pleural Mesothelioma (MPM) | NCI-H226 | NSG | 30 mg/kg | Oral Gavage (p.o.) | Twice Daily | 28 days |

| Malignant Pleural Mesothelioma (MPM) | NCI-H226 | NSG | 75 mg/kg | Oral Gavage (p.o.) | Twice Daily | 28 days |

| Combination study with KRAS G12C inhibitor (AMG510) | SW1753 | BALB/c nude | 100 mg/kg | Oral Gavage (p.o.) | Twice Daily | 21 days |

Table 2: In-Vivo Efficacy of this compound in a Malignant Pleural Mesothelioma Xenograft Model

| Dosage | Average Tumor Regression | Notes |

| 30 mg/kg | 54% | Significant antitumor activity observed. |

| 75 mg/kg | 68% | Strong antitumor efficacy with some manageable body weight loss in a subset of animals.[1] |

Signaling Pathway

The Hippo signaling pathway plays a crucial role in regulating organ size and cell proliferation. Its dysregulation is implicated in the development of various cancers. This compound targets the core downstream effectors of this pathway, the TEAD transcription factors.

Caption: The Hippo Signaling Pathway and the Mechanism of Action of this compound.

Experimental Protocols

Protocol 1: In-Vivo Mouse Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the anti-tumor activity of this compound in a subcutaneous mouse xenograft model.

1. Cell Culture and Preparation:

- Culture human cancer cells (e.g., NCI-H226 for mesothelioma) in appropriate media and conditions.

- Harvest cells during the logarithmic growth phase.

- Wash the cells with sterile phosphate-buffered saline (PBS).

- Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.

2. Animal Handling and Tumor Implantation:

- Use female athymic nude or NSG mice, 6-8 weeks old.

- Allow mice to acclimate for at least one week before the study begins.

- Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

3. Tumor Growth Monitoring and Group Randomization:

- Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

- Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

- When tumors reach a mean volume of approximately 100-200 mm³, randomize the mice into treatment and control groups.

4. Formulation and Administration of this compound:

- Prepare a formulation of this compound suitable for oral gavage. A common vehicle is 0.5% methylcellulose in sterile water.

- Administer this compound or vehicle control orally (p.o.) twice daily at the desired dosage (e.g., 30, 75, or 100 mg/kg).

5. Monitoring and Endpoints:

- Continue to monitor tumor volume and body weight every 2-3 days.

- At the end of the study (e.g., 21 or 28 days), euthanize the mice.

- Excise the tumors and measure their final weight and volume.

- Collect tumors and other relevant tissues for further analysis (e.g., pharmacodynamics, histology).

A[label="Cell Culture\n(e.g., NCI-H226)"];

B[label="Cell Harvest and Preparation\n(5x10^6 cells in PBS/Matrigel)"];

C [label="Subcutaneous Injection\n(Female NSG mice, 6-8 weeks)"];

D [label="Tumor Growth Monitoring\n(Calipers, Volume Calculation)"];

E [label="Randomization\n(Tumor Volume ~100-200 mm³)"];

F [label="Treatment Initiation\n(this compound or Vehicle, p.o., BID)"];

G [label="Continued Monitoring\n(Tumor Volume, Body Weight)"];

H [label="Study Endpoint\n(Day 21 or 28)"];

I[label="Euthanasia and Tissue Collection\n(Tumor Weight, PD Analysis)"];

A -> B;

B -> C;

C -> D;

D -> E;

E -> F;

F -> G;

G -> H;

H -> I;

}

Caption: Experimental Workflow for an In-Vivo Mouse Xenograft Study.

Important Considerations:

- Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

- Formulation: The stability and homogeneity of the this compound formulation should be confirmed before administration.

- Toxicity: Monitor animals for any signs of toxicity, including significant body weight loss (a loss of more than 15-20% is often a humane endpoint). [1]* Pharmacokinetics: For more comprehensive studies, it is recommended to perform pharmacokinetic analysis to correlate drug exposure with anti-tumor efficacy.

Pharmacodynamics: Analysis of downstream target gene expression (e.g., CTGF, CYR61) in tumor tissue can confirm the on-target activity of this compound. [1] These application notes and protocols are intended to serve as a guide for researchers. Specific experimental parameters may need to be optimized for different cell lines and research objectives.

References

Application Notes and Protocols for Oral Administration of MYF-03-176 in Mice

Audience: Researchers, scientists, and drug development professionals.

Introduction

MYF-03-176 is a potent and orally bioavailable inhibitor of the transcriptional enhanced associate domain (TEAD) family of transcription factors.[1][2] It functions by covalently binding to a cysteine in the palmitate-binding pocket of TEAD, thereby disrupting the interaction between TEAD and its coactivator, Yes-associated protein (YAP).[3] This disruption leads to the downregulation of YAP target genes and demonstrates significant antitumor efficacy in preclinical models, particularly in cancers with defective Hippo signaling, such as malignant pleural mesothelioma (MPM).[1][2][3] These notes provide a detailed protocol for the preparation and oral administration of this compound to mice for in vivo studies.

Quantitative Data Summary

The following tables summarize key quantitative data for the in vivo application of this compound.

Table 1: In Vivo Efficacy and Dosing in Mouse Models

| Parameter | Value | Mouse Model | Source |

| Dosage Range | 30-75 mg/kg | NCI-H226 CDX model | [1] |

| Dosing Frequency | Twice daily | NCI-H226 CDX model | [1] |

| Administration Route | Oral (p.o.) | NCI-H226 CDX model | [1] |

| Treatment Duration | 28 days | NCI-H226 CDX model | [1] |

| Observed Effect | Strong antitumor effect, tumor regression | NCI-H226 CDX model | [1] |

| Combination Therapy Dosage | 100 mg/kg | SW1753 xenograft BALB/c nude mice | [1] |

| Combination Agent | AMG510 (KRAS G12C inhibitor) | SW1753 xenograft BALB/c nude mice | [1] |

| Combination Dosing Frequency | Twice daily | SW1753 xenograft BALB/c nude mice | [1] |

| Combination Treatment Duration | 21 days | SW1753 xenograft BALB/c nude mice | [1] |

| Combination Effect | Reduced tumor volumes without affecting body weight | SW1753 xenograft BALB/c nude mice | [1] |

Table 2: In Vitro Potency

| Parameter | Value | Cell Line | Source |

| IC50 (TEAD transcriptional activity) | 11 nM | NCI-H226 | [1] |

| IC50 (Cell growth) | 9 nM | NCI-H226 | [1] |

| IC50 (TEAD1) | 47 nM | - | [1] |

| IC50 (TEAD3) | 32 nM | - | [1] |

| IC50 (TEAD4) | 71 nM | - | [1] |

Table 3: Recommended Gavage Volumes and Needle Sizes for Mice

| Body Weight (g) | Max Volume (mL) (10 mL/kg) | Gavage Needle Gauge | Gavage Needle Length (inches) |

| <14 | 0.14 | 24 | 1 |

| 15-20 | 0.20 | 22 | 1-1.5 |

| 20-25 | 0.25 | 20 | 1.5-2 |

| 25-30 | 0.30 | 18 | 1.5-2 |

| 30-35 | 0.35 | 18 | 2-3 |

Source: Adapted from standard oral gavage protocols.[4][5]

Experimental Protocols

Preparation of this compound Formulation for Oral Administration

This protocol describes the preparation of a solution suitable for oral gavage in mice.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Corn Oil

-

Sterile microcentrifuge tubes

-

Pipettes and sterile tips

-

Vortex mixer

Procedure:

-

Determine the required concentration: Based on the desired dosage (e.g., 30 mg/kg) and the average weight of the mice, calculate the required concentration of the dosing solution. For example, for a 25g mouse receiving a 30 mg/kg dose, the total dose is 0.75 mg. If the administration volume is 0.2 mL (8 mL/kg), the required concentration is 3.75 mg/mL.

-

Prepare the vehicle: A common vehicle for oral administration of this compound is a mixture of 10% DMSO and 90% Corn Oil.[6]

-

Dissolve this compound in DMSO: Weigh the required amount of this compound powder and dissolve it in the appropriate volume of DMSO. For the example above, to make 1 mL of a 3.75 mg/mL final solution, dissolve 3.75 mg of this compound in 100 µL of DMSO. Vortex until fully dissolved.

-

Add Corn Oil: Add the corresponding volume of corn oil to the DMSO solution. In this example, add 900 µL of corn oil.

-

Mix thoroughly: Vortex the solution until it is a clear and homogenous suspension.[6]

-

Storage: Store the formulation at -20°C for up to one month or -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.

Protocol for Oral Gavage in Mice

This protocol outlines the standard procedure for administering the prepared this compound solution to mice via oral gavage.

Materials:

-

Prepared this compound formulation

-

Appropriately sized gavage needles (see Table 3)

-

1 mL syringes

-

Animal scale

-

Personal Protective Equipment (PPE): gloves, lab coat, eye protection

Procedure:

-

Animal Preparation:

-

Weigh the mouse to determine the precise dosing volume. The maximum recommended volume is 10 mL/kg.[4][5]

-

Properly restrain the mouse by scruffing the neck and back to immobilize the head and align the head and body vertically.[7] This ensures the esophagus is straightened for easier passage of the gavage needle.

-

-

Gavage Needle Preparation and Measurement:

-

Select the appropriate gauge and length of gavage needle based on the mouse's weight (see Table 3). Ensure the needle has a ball tip to prevent tracheal insertion and esophageal damage.[5][7]

-

Measure the correct insertion depth by holding the needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib. Mark the needle at the level of the mouse's nose to indicate the maximum insertion depth.[8]

-

-

Administration:

-

Draw the calculated volume of the this compound formulation into the syringe and attach the gavage needle.

-

With the mouse securely restrained, gently insert the gavage needle into the diastema (the gap between the incisors and molars).[4]

-

Advance the needle slowly and gently along the roof of the mouth towards the back of the throat. The mouse should swallow as the needle enters the esophagus.[5][7]

-

Crucially, do not force the needle. If resistance is met, withdraw and re-attempt. Forcing can cause perforation of the esophagus or trachea.[5]

-

Once the needle is inserted to the pre-measured depth, slowly depress the syringe plunger to administer the solution.[7]

-

After administration, gently and slowly withdraw the needle in the same path it was inserted.

-

-

Post-Administration Monitoring:

-

Return the mouse to its cage and monitor for at least 10-15 minutes for any signs of distress, such as labored breathing or choking, which could indicate accidental administration into the trachea.[9]

-

Continue to monitor the animals according to the experimental plan, including body weight measurements and tumor volume assessments.

-

Visualizations

Signaling Pathway

Caption: The Hippo signaling pathway and the mechanism of action of this compound.

Experimental Workflow

Caption: Workflow for the oral administration of this compound in mice.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | YAP-TEAD inhibitor | Probechem Biochemicals [probechem.com]

- 3. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 5. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]

- 6. This compound I CAS#: I anticancer agent I InvivoChem [invivochem.com]

- 7. ouv.vt.edu [ouv.vt.edu]

- 8. research.fsu.edu [research.fsu.edu]

- 9. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]

MYF-03-176: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of MYF-03-176, a potent and orally active TEAD inhibitor. The information covers solubility, preparation of stock solutions, and its mechanism of action within the Hippo signaling pathway.

Introduction

This compound is a selective inhibitor of TEA Domain (TEAD) transcription factors, which are key downstream effectors of the Hippo signaling pathway.[1][2] By disrupting the interaction between TEAD and its co-activator, Yes-associated protein (YAP), this compound effectively suppresses the transcriptional activity that drives cell proliferation and survival in various cancers.[3][4] These application notes provide essential information for the effective use of this compound in pre-clinical research.

Data Presentation

Solubility of this compound

The solubility of this compound in common laboratory solvents is summarized in the table below. This data is crucial for the preparation of stock solutions for both in vitro and in vivo studies.

| Solvent | Solubility | Notes |

| DMSO (Dimethyl Sulfoxide) | 100 mg/mL (243.68 mM) | May require sonication to fully dissolve. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can impact solubility.[4] |